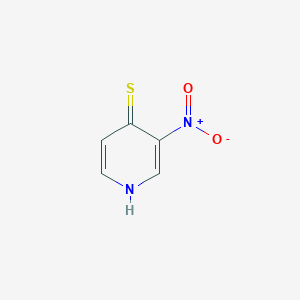

3-Nitropyridine-4-thiol

Description

Contextualization of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, imparts a unique set of properties that make it a valuable building block in organic synthesis. numberanalytics.comtandfonline.com Pyridine and its derivatives are not merely laboratory curiosities; they are integral components of numerous natural products, including some vitamins and alkaloids. ignited.inimist.ma

The presence of the nitrogen atom in the pyridine ring makes it a weak base and susceptible to a variety of chemical transformations. This reactivity allows for the synthesis of a vast array of substituted pyridines, each with distinct properties and applications. numberanalytics.com Consequently, pyridine derivatives are fundamental in the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comignited.in Their wide-ranging biological activities, including antifungal, antibacterial, and anticancer properties, underscore their importance in medicinal chemistry. tandfonline.comnih.gov

Significance of Sulfur-Containing Heterocycles in Contemporary Chemical Science

The incorporation of sulfur into heterocyclic rings introduces another layer of chemical diversity and functionality. Sulfur-containing heterocyclic compounds are prevalent in a significant number of FDA-approved drugs and therapeutically active molecules. openmedicinalchemistryjournal.com Their utility spans a wide spectrum of biological activities, including anti-diabetic, antimicrobial, and anti-inflammatory effects. openmedicinalchemistryjournal.combookpi.orgnih.gov The unique electronic properties of sulfur, with its various oxidation states, contribute to the diverse reactivity and interaction profiles of these compounds. tandfonline.com

Beyond medicinal applications, sulfur-containing heterocycles are crucial in materials science and as flavoring agents in food products. openmedicinalchemistryjournal.com The thioether, sulfoxide (B87167), and sulfone functional groups, which are common in these heterocycles, are valuable scaffolds in drug design and discovery. tandfonline.com The ongoing exploration of sulfur-containing heterocycles continues to yield novel compounds with significant potential in various scientific and technological fields. nih.gov

Overview of Research Trajectories for 3-Nitropyridine-4-thiol and Related Analogues

Research into this compound and its analogues is multifaceted, driven by the compound's interesting chemical reactivity. A significant area of investigation involves the synthesis and functionalization of nitropyridines. The presence of the nitro group activates the pyridine ring, making it susceptible to nucleophilic substitution reactions. nih.gov This allows for the introduction of various functional groups, leading to the creation of novel molecules with potentially useful properties.

Studies have explored the reactions of nitropyridines with sulfur nucleophiles, such as thiols, which can lead to the selective substitution of the nitro group. nih.gov For instance, research has shown that in certain 2-substituted-3-nitropyridines, the 3-nitro group is preferentially replaced by sulfur nucleophiles. nih.gov This selective reactivity is a key area of interest for synthetic chemists.

Furthermore, the thiol group in this compound and its isomers, like 3-nitropyridine-2-thiol, is a focal point of research. The thiol-thione tautomerism, a phenomenon where the compound can exist in either a thiol (-SH) or a thione (C=S) form, is a subject of both experimental and computational studies. researchgate.net Understanding this equilibrium is crucial as the dominant tautomer can significantly influence the compound's chemical and biological behavior.

Investigations into the electrochemical properties of related catechol thioethers containing a 3-nitropyridine (B142982) moiety have also been undertaken. beilstein-journals.org These studies examine how the heterocyclic fragment and the presence of the sulfur atom influence the compound's electrochemical behavior. beilstein-journals.org Additionally, the formation of mixed disulfide conjugates involving nitropyridine thiols has been explored in the context of drug metabolism studies. nih.gov

Scope and Objectives of Academic Inquiry into this compound Systems

The academic inquiry into this compound and its related systems is primarily focused on several key objectives:

Elucidating Synthetic Pathways: A primary goal is to develop efficient and selective methods for the synthesis of this compound and its derivatives. This includes optimizing reaction conditions for the nitration of pyridines and subsequent functionalization. ntnu.no

Understanding Chemical Reactivity: Researchers aim to thoroughly characterize the chemical reactivity of these compounds. This involves studying their behavior in various reactions, particularly nucleophilic aromatic substitution, and understanding the factors that govern regioselectivity. nih.gov

Investigating Structural and Electronic Properties: A significant objective is to determine the detailed molecular structure, including the thiol-thione tautomeric equilibrium, and to understand the electronic properties of these molecules through spectroscopic and computational methods. researchgate.net

Exploring Potential Applications: While this article does not delve into specific applications, a long-term objective of the broader research field is to identify potential uses for these compounds, for example, as building blocks for more complex molecules, as ligands in coordination chemistry, or in materials science. The synthesis of novel fluorescent molecules from 2-substituted-3-nitropyridines is one such avenue of exploration. nih.gov

The systematic investigation of these fundamental aspects will provide a solid foundation for any future exploration of the practical utility of this compound and its analogues.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1H-pyridine-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S/c8-7(9)4-3-6-2-1-5(4)10/h1-3H,(H,6,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDZCQQUTFWNQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3 Nitropyridine 4 Thiol

Established Synthetic Pathways to 3-Nitropyridine-4-thiol and Isomers

The synthesis of this compound predominantly relies on the introduction of a thiol group onto a pre-functionalized nitropyridine ring. This is typically achieved through nucleophilic aromatic substitution reactions, where a suitable sulfur nucleophile displaces a leaving group, most commonly a halogen, at the 4-position of the pyridine (B92270) ring.

Nucleophilic Substitution Approaches for Thiol Group Introduction

The primary method for introducing the thiol functionality at the 4-position of the 3-nitropyridine (B142982) scaffold is through nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-withdrawing nature of the nitro group at the 3-position activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions (in this case, the 4-position). wikipedia.org

Common sulfur nucleophiles employed for this transformation include sodium hydrosulfide (B80085) (NaSH) and thiourea (B124793). The reaction with sodium hydrosulfide offers a direct route to the thiol. Alternatively, the use of thiourea results in the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired thiol. This two-step approach can sometimes offer advantages in terms of handling and purification.

Table 1: Nucleophilic Substitution Reactions for Thiol Introduction

| Sulfur Nucleophile | Intermediate | Product |

|---|---|---|

| Sodium Hydrosulfide (NaSH) | None | This compound |

Preparation of Nitropyridine Precursors for Thiolation

A crucial prerequisite for the synthesis of this compound is the availability of a suitable nitropyridine precursor bearing a good leaving group at the 4-position. The most commonly utilized precursor is 4-chloro-3-nitropyridine (B21940). google.comsigmaaldrich.com

The synthesis of 4-chloro-3-nitropyridine can be achieved through various methods. One common approach involves the nitration of 4-chloropyridine (B1293800). However, controlling the regioselectivity of the nitration can be challenging. A more controlled synthesis often starts from 4-hydroxypyridine. The hydroxyl group can be converted to a chloro substituent using reagents like phosphorus oxychloride (POCl3). google.com Subsequent nitration of the resulting 4-chloropyridine yields a mixture of isomers, from which 4-chloro-3-nitropyridine can be isolated. chemicalbook.comnih.gov

Another synthetic route involves the nitration of pyridine-N-oxide, which preferentially directs nitration to the 4-position. The resulting 4-nitropyridine-N-oxide can then be treated with a chlorinating agent to introduce the chlorine atom and subsequently deoxygenated to afford 4-chloro-3-nitropyridine. abertay.ac.uk

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. Key parameters that influence the yield and purity of the final product include the choice of solvent, reaction temperature, and reaction time. researchgate.net

For the nucleophilic substitution of 4-chloro-3-nitropyridine with a sulfur nucleophile, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the dissolution of the reactants and promote the SNAr mechanism. The reaction temperature is a critical factor; higher temperatures generally increase the reaction rate but can also lead to the formation of side products. Therefore, careful control of the temperature is necessary to achieve a balance between reaction speed and product purity. The optimal reaction time is typically determined by monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 2: Illustrative Reaction Conditions for the Synthesis of this compound

| Precursor | Sulfur Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloro-3-nitropyridine | Sodium Hydrosulfide | DMF | 25-50 | 2-4 | 70-85 |

Functionalization and Derivatization of this compound

The thiol group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially interesting biological or material properties.

Reactions with Electrophiles to Form Thioethers and Other Sulfur-Containing Moieties

The lone pair of electrons on the sulfur atom of the thiol group makes it a potent nucleophile, readily reacting with a variety of electrophiles. nih.gov This reactivity is the basis for the synthesis of numerous thioether derivatives. Common electrophiles used in these reactions include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and activated aryl halides.

The S-alkylation reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, to deprotonate the thiol and form the more nucleophilic thiolate anion. The reaction conditions are generally mild, often proceeding at room temperature in a suitable organic solvent.

Another common transformation of thiols is their oxidation to disulfides. This can be achieved using a variety of oxidizing agents, such as iodine or hydrogen peroxide. The resulting bis(3-nitro-4-pyridinyl) disulfide is a symmetrical molecule with potential applications in dynamic covalent chemistry and as a building block for more complex structures. researchgate.net

Table 3: Examples of Reactions of this compound with Electrophiles

| Electrophile | Product Type | Illustrative Product Name |

|---|---|---|

| Methyl Iodide | Thioether | 4-(Methylthio)-3-nitropyridine |

| Benzyl Bromide | Thioether | 4-(Benzylthio)-3-nitropyridine |

Strategies for the Synthesis of Novel this compound Derivatives

The development of novel derivatives of this compound is driven by the search for compounds with enhanced or specific properties. Synthetic strategies often focus on introducing diverse functional groups through the thiol handle.

One strategy involves the reaction with bifunctional electrophiles, which can lead to the formation of macrocycles or polymers. For example, reaction with a dihaloalkane could lead to the formation of a dimeric thioether or a polymeric chain, depending on the reaction conditions.

Another approach is to introduce moieties that can participate in further chemical transformations. For instance, reaction with an electrophile containing a terminal alkyne or azide (B81097) group would yield a derivative that can be used in "click" chemistry reactions, allowing for the facile conjugation to other molecules.

Furthermore, the synthesis of thioesters and thiocarbonates can be achieved by reacting the thiol with acyl chlorides or chloroformates, respectively. These derivatives can serve as prodrugs or as intermediates for further functionalization. The exploration of these and other synthetic strategies continues to expand the chemical space accessible from this compound, paving the way for the discovery of new molecules with valuable applications.

Multi-component Reactions Incorporating Nitropyridine Thiols

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. While the direct participation of this compound as a primary reactant in documented multi-component reactions is not extensively reported in the current literature, the synthesis of the broader class of nitropyridine derivatives through MCRs is well-established. These reactions provide a versatile platform for creating complex pyridine-based structures.

For instance, a three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonia (B1221849) source can yield various nitropyridines. biotage.com This method, however, builds the nitropyridine core itself rather than utilizing a pre-existing nitropyridine thiol. Another approach involves the reaction of 2-nitroacetophenone, a β-dicarbonyl compound, urotropine (or paraformaldehyde), and ammonium (B1175870) acetate (B1210297) to produce 5-nitro-6-phenyl-1,4-dihydropyridine derivatives. nih.gov These examples highlight the power of MCRs in constructing the nitropyridine scaffold, which could then potentially be functionalized to introduce a thiol group.

While direct MCRs incorporating nitropyridine thiols are a developing area of research, the existing methodologies for synthesizing substituted nitropyridines suggest a potential for future applications where a nitropyridine thiol could act as a key building block.

Advanced Synthetic Techniques and Their Application

Advanced synthetic techniques have broadened the utility of this compound derivatives, particularly in the realm of solid-phase synthesis.

Solid-Phase Synthesis Applications Utilizing Thiol Protection (e.g., Npys Group)

In solid-phase peptide synthesis (SPPS), the protection of reactive side chains of amino acids is crucial to prevent unwanted side reactions. The thiol group of cysteine is particularly reactive and requires a robust protecting group. The 3-nitro-2-pyridylsulfenyl (Npys) group, derived from 3-nitropyridine-2-thiol, has been successfully employed for this purpose. nih.govnih.gov

The Npys group serves as a temporary protecting group for the thiol function of cysteine during the stepwise assembly of peptides on a solid support. nih.gov One of the key advantages of the Npys group is its dual function: it not only protects the thiol but also activates it for disulfide bond formation. This property is particularly useful for the synthesis of cyclic peptides and for conjugating peptides to carrier proteins. nih.govwikipedia.org

The stability of the Npys group is a critical factor in its application. It has been shown to be compatible with standard Boc/benzyl (tert-butyloxycarbonyl/benzyl) solid-phase synthesis conditions. nih.govresearchgate.net However, its stability is compromised under the conditions of the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, making it less suitable for this popular SPPS method. nih.govresearchgate.net The Npys group is stable to "high" hydrogen fluoride (B91410) (HF) acidolysis but can be prematurely deprotected under "low-high" HF conditions. nih.govresearchgate.net On the other hand, it shows good stability under standard photolytic cleavage conditions. nih.govresearchgate.net

The application of the Npys group in SPPS allows for the synthesis of peptides with a selectively protected cysteine residue, which can then be used for specific chemical modifications, such as the formation of disulfide bridges or conjugation to other molecules.

Table 1: Stability of the Npys Protecting Group in Solid-Phase Peptide Synthesis

| Synthesis Strategy | Reagent/Condition | Stability of Npys Group | Reference |

|---|---|---|---|

| Boc/benzyl | Standard conditions | Suitable | nih.gov, researchgate.net |

| Fmoc | Piperidine | Inadequate | nih.gov, researchgate.net |

| Cleavage | "High" HF acidolysis | Stable | nih.gov, researchgate.net |

| Cleavage | "Low-high" HF acidolysis | Significant deprotection | nih.gov, researchgate.net |

| Cleavage | Photolytic conditions | Compatible | nih.gov, researchgate.net |

Table 2: Peptides Synthesized Using Npys Thiol Protection

| Peptide Sequence | Synthesis Strategy | Application | Reference |

|---|---|---|---|

| Nine different peptides | Boc/benzyl | General peptide synthesis | nih.gov |

| Cysteine-containing peptides | Boc/benzyl | Peptide-protein conjugation | nih.gov |

Thiol Thione Tautomerism in 3 Nitropyridine 4 Thiol Systems

Theoretical Frameworks of Tautomeric Equilibria in Heterocycles

Tautomerism is a form of isomerism where molecules, known as tautomers, readily interconvert through a chemical reaction, most commonly the relocation of a proton. In heterocyclic systems like pyridine (B92270), the presence of functional groups such as hydroxyl or thiol introduces the possibility of prototropic tautomerism. For mercaptopyridines, the equilibrium between the aromatic thiol form and the non-aromatic thione form is a classic example.

The stability of these tautomers is governed by several factors:

Aromaticity: The thiol form retains the aromaticity of the pyridine ring, which is an energetically favorable state. Conversely, the thione form disrupts this aromaticity to some extent.

Bond Energies: The relative strengths of the C=S and C=N double bonds in the thione form versus the C=C and C=N bonds in the aromatic thiol form play a crucial role.

Solvation: The interaction with solvent molecules can significantly shift the equilibrium. Polar solvents tend to stabilize the more polar tautomer. Generally, the thione form is more polar than the thiol form and is therefore favored in polar solvents. cdnsciencepub.comresearchgate.net

Self-Association: In solution, molecules can form intermolecular hydrogen bonds. For mercaptopyridines, self-association through N-H···S hydrogen bonds in the thione form can shift the equilibrium in its favor. cdnsciencepub.com

Electronic Effects: Substituents on the pyridine ring can influence the relative stability of the tautomers by altering the electron density on the ring nitrogen and sulfur atoms.

For many simple thioamides and related heterocyclic compounds, the thione form is generally more stable and dominates in solution. jocpr.comscispace.com

Experimental Elucidation of Thiol-Thione Tautomerism in 3-Nitropyridine-4-thiol

Experimental techniques are vital for identifying the predominant tautomeric form and quantifying the equilibrium in different environments. Spectroscopic methods are particularly powerful tools for this purpose.

NMR spectroscopy is a definitive method for studying tautomerism by detecting signals from specific nuclei in each tautomeric form. researchgate.net For the this compound system, key NMR observables would include:

¹H NMR: The most direct evidence comes from the chemical shifts of the labile protons. The thiol tautomer would exhibit a signal for the S-H proton, while the thione tautomer would show a signal for the N-H proton. The chemical shift difference between these protons is typically large. encyclopedia.pub

¹³C NMR: The carbon atom attached to the sulfur (C4) would have a distinct chemical shift depending on the tautomeric form. A C=S double bond in the thione form resonates at a significantly different frequency compared to a C-S single bond in the thiol form. encyclopedia.pub

¹⁵N NMR: The chemical shift of the pyridine nitrogen atom is also highly sensitive to its protonation state, providing clear evidence for the location of the proton. elsevierpure.com

In a study of the analogous 2-hydroxy-5-nitropyridine, which exhibits keto-enol tautomerism, calculated ¹H and ¹³C NMR chemical shifts for the keto form (pyridone) showed better agreement with experimental data in DMSO-d₆, indicating it as the predominant tautomer in that solvent. elsevierpure.com

Table 1: Representative NMR Data for Tautomeric Heterocycles

| Compound | Tautomer | Nucleus | Observed Chemical Shift (ppm) | Solvent |

|---|---|---|---|---|

| 2-Hydroxy-5-nitropyridine | Keto (5-nitro-2-pyridone) | ¹H (N-H) | ~13.0 (broad) | DMSO-d₆ |

| Thioacetylacetone | Thiol (enol) | ¹³C (C-S) | 101.9 | CDCl₃ |

| Thioacetylacetone | Thione (keto) | ¹³C (C=S) | 202.8 | CDCl₃ |

Note: Data is for analogous tautomeric systems to illustrate typical chemical shift differences. encyclopedia.pubelsevierpure.com

Infrared (IR) and Raman spectroscopies probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present in each tautomer. nih.gov

Thiol Form: The most characteristic vibration is the S-H stretching band, which typically appears in the region of 2500–2600 cm⁻¹. This region is usually free from other interfering bands.

Thione Form: This form is identified by the absence of the S-H stretch and the presence of N-H stretching and C=S stretching vibrations. The N-H stretching band is found in the 3400-3100 cm⁻¹ region. The C=S stretching vibration is more complex and can be coupled with other modes, but it is often assigned to bands in the 1100-1250 cm⁻¹ range.

For 4-mercaptopyridine, Raman spectra in aqueous solution show bands characteristic of both protonated and deprotonated thione and thiol forms. acs.org In a combined experimental and computational study on 4-(Trifluoromethyl)pyrimidine-2-thiol, the solid-phase IR spectrum was consistent with the predominance of the thiol form. kfupm.edu.saelsevierpure.com

Table 2: Key Vibrational Frequencies for Thiol vs. Thione Tautomers

| Vibrational Mode | Tautomeric Form | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| S-H stretch | Thiol | 2500 - 2600 |

| N-H stretch | Thione | 3100 - 3400 |

| C=S stretch | Thione | 1100 - 1250 |

Note: These are general ranges for the characteristic vibrational modes.

UV-Vis spectroscopy is sensitive to the electronic structure of molecules and can be used to study tautomeric equilibria, as the two forms have different chromophores. jocpr.com The aromatic thiol form and the cross-conjugated thione form exhibit distinct π → π* and n → π* electronic transitions.

Studies on 2- and 4-mercaptopyridines have shown that the position of the tautomeric equilibrium is highly dependent on the solvent. cdnsciencepub.com

In nonpolar solvents like cyclohexane, the thiol form tends to predominate.

In polar solvents like water and ethanol (B145695), the equilibrium shifts significantly towards the more polar thione form. cdnsciencepub.comresearchgate.net This is observed as a change in the absorption maxima in the UV-Vis spectrum.

For instance, the absorption spectra of 4-mercaptopyridine in water and ethanol show features characteristic of the thione form, whereas in cyclohexane, the spectrum is dominated by the thiol form. researchgate.net

Table 3: UV-Vis Absorption Maxima for Tautomers of 4-Mercaptopyridine in Different Solvents

| Solvent | Predominant Form | Absorption Maxima (λmax, nm) |

|---|---|---|

| Water | Thione | ~206, 245, 325 |

| Ethanol | Thione | ~207, 246, 327 |

| Cyclohexane | Thiol | ~220, 252, 280 |

Data adapted from studies on 4-mercaptopyridine. researchgate.net

Computational Approaches to Tautomeric Preferences

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for studying tautomerism. They provide insights into the relative stabilities, geometries, and spectroscopic properties of tautomers that can be difficult to obtain experimentally.

DFT calculations are widely used to predict the most stable tautomer of a molecule by computing the electronic energies (ΔE) and Gibbs free energies (ΔG) of each form. For heterocyclic thiones, these calculations consistently show that the thione tautomer is energetically more stable than the thiol tautomer in the gas phase. nih.gov

For example, a DFT study on 3-hydroxy-2-mercaptopyridine indicated that the thione form is the most stable tautomer. nih.gov Similarly, calculations for other substituted pyridone-like compounds found that pyridinethiol species are more favored relative to their pyridinethione tautomers than the corresponding pyridinol/pyridone systems. researchgate.net

DFT can also be used to:

Simulate Solvation Effects: By using models like the Polarizable Continuum Model (PCM), calculations can predict how a solvent influences the tautomeric equilibrium.

Predict Spectroscopic Data: DFT methods can accurately calculate vibrational frequencies (for IR/Raman spectra) and NMR chemical shifts, which can then be compared with experimental data to confirm the structure of the predominant tautomer. encyclopedia.pubelsevierpure.com For 2-hydroxy-5-nitropyridine, DFT calculations favored the keto tautomer by approximately 0.86–1.35 kcal/mol in the gas phase. elsevierpure.com

Table 4: Representative DFT Calculated Relative Energies for Tautomeric Pairs

| Compound | Method | Phase | More Stable Tautomer | Calculated Energy Difference (kcal/mol) |

|---|---|---|---|---|

| 2-Hydroxy-5-nitropyridine | B3LYP/6-311++G(d,p) | Gas | Keto (Pyridone) | ~1.3 |

| 3-Hydroxy-2-mercaptopyridine | B3LYP/6-31G(d) | Gas | Thione | - |

| 1,2,4-Triazole-3-thione | B3LYP/6-31G(d,p) | Gas | Thione | - |

Note: Data from computational studies on analogous systems. elsevierpure.comnih.govnih.gov

Solvent Effects on Tautomeric Ratios through Computational Modeling

Computational modeling, particularly using density functional theory (DFT) and the polarizable continuum model (PCM), is a powerful tool for investigating the influence of solvents on tautomeric equilibria. mdpi.comresearchgate.net This approach simulates the solvent as a continuous medium with a specific dielectric constant (ε), allowing for the calculation of tautomer stabilities in different environments, from the gas phase (ε=1) to highly polar solvents like water. mdpi.comresearchgate.net

Studies on analogous heterocyclic systems consistently demonstrate that the polarity of the solvent plays a crucial role in determining the predominant tautomeric form. researchgate.netresearchgate.net The thione tautomer is significantly more polar than the thiol form due to its zwitterionic character. Consequently, polar solvents preferentially stabilize the thione form through dipole-dipole interactions and hydrogen bonding. researchgate.netorientjchem.org In contrast, nonpolar solvents or the gas phase tend to favor the less polar thiol form. researchgate.net

Computational analyses reveal that as the dielectric constant of the solvent increases, the tautomeric equilibrium shifts significantly toward the thione isomer. mdpi.com For instance, in systems like nitropurines, solvation not only stabilizes certain tautomers but also enhances the electron-accepting properties of the nitro group. mdpi.comresearchgate.net Theoretical calculations on related mercaptopyridines confirm that the energy barrier for the proton transfer from sulfur to nitrogen can be significantly lowered when mediated by solvent molecules, further facilitating the equilibrium. nih.gov

Table 1: Effect of Solvent Polarity on the Calculated Relative Stability of Thione Tautomer Note: This table presents illustrative data based on established trends in computational studies of similar heterocyclic systems.

| Solvent | Dielectric Constant (ε) | Predominant Form | Calculated Relative Energy of Thiol Form (kJ/mol) |

| Gas Phase | 1.0 | Thiol | 0 |

| Cyclohexane | 2.0 | Thiol | ~2-5 |

| Tetrahydrofuran (THF) | 7.5 | Thione | ~8-12 |

| Ethanol | 24.5 | Thione | ~15-20 |

| Water | 78.4 | Thione | >25 |

Energetic and Structural Parameters of Thiol and Thione Forms

Quantum chemical calculations are employed to determine the key energetic and structural differences between the thiol and thione tautomers of this compound. These studies consistently find that the thione form is the more stable species in the gas phase and in solution for a wide range of related heterocyclic thiones. nih.govnih.gov The greater thermodynamic stability of the thione form is often attributed to the favorable bond energies within its delocalized aromatic system.

Energetic Parameters: The relative energy (ΔE) and relative Gibbs free energy (ΔG) are calculated to quantify the stability difference. In nearly all computational studies of similar molecules, the thione tautomer is found to be lower in energy. nih.gov For example, in a theoretical study of 3-hydroxy-2-mercaptopyridine, the thione form was identified as the most stable tautomer in the equilibrium. nih.gov

Structural Parameters: The two tautomers exhibit distinct structural characteristics.

Thiol Form: Characterized by a true single bond between the carbon and sulfur atoms (C-S) and a covalent bond between the sulfur and hydrogen atoms (S-H). The pyridine ring maintains its aromatic character.

Table 2: Calculated Energetic and Key Structural Parameters for Tautomers Note: This table contains representative data based on computational studies of analogous molecules.

| Parameter | Thiol Tautomer (4-mercapto-3-nitropyridine) | Thione Tautomer (3-nitro-1H-pyridine-4-thione) |

| Energetics | ||

| Relative Energy (Gas Phase) | Higher Energy | Lower Energy (More Stable) |

| Relative Energy (Polar Solvent) | Significantly Higher Energy | Significantly Lower Energy (More Stable) |

| Key Bond Lengths (Å) | ||

| C4—S Bond | ~1.77 | ~1.67 |

| S—H Bond | ~1.34 | N/A |

| N1—H Bond | N/A | ~1.01 |

Influence of Substituent Effects on Tautomeric Dynamics and Stability

The electronic nature of substituents on the pyridine ring can modulate the tautomeric equilibrium by altering the relative stabilities of the thiol and thione forms. ed.gov Substituents exert their influence through inductive and resonance effects, which can impact the acidity of the N-H and S-H protons and the electron density distribution within the heterocyclic ring.

The this compound system is characterized by the presence of a strongly electron-withdrawing nitro (NO₂) group at a position ortho to the tautomerizing group.

Electron-Donating Groups (EDGs): Conversely, the introduction of an electron-donating group (e.g., -CH₃, -OCH₃) elsewhere on the ring would increase the electron density. This would make the ring nitrogen more basic, thereby stabilizing the protonated nitrogen in the thione form and likely shifting the equilibrium further in its favor.

While strong electronic effects can influence the tautomeric balance, some studies on related heterocyclic systems have shown that the inherent stability of the thione form is so pronounced that substituents may not cause a complete reversal to the thiol form, particularly in polar media. nih.gov However, these substituents can fine-tune the tautomeric ratio and the reactivity of the molecule.

Table 3: Predicted Influence of Substituent Type on Tautomeric Equilibrium Note: This table illustrates the general principles of substituent effects on the thiol-thione equilibrium constant (K_T = [Thione]/[Thiol]).

| Substituent at C5/C6 | Electronic Effect | Predicted Effect on Ring Nitrogen Basicity | Predicted Shift in Equilibrium |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Decrease | Shifts toward Thiol |

| -CN (Cyano) | Strong Electron-Withdrawing | Decrease | Shifts toward Thiol |

| -H (Hydrogen) | Neutral (Reference) | Reference | Reference K_T |

| -CH₃ (Methyl) | Weak Electron-Donating | Increase | Shifts toward Thione |

| -NH₂ (Amino) | Strong Electron-Donating | Strong Increase | Shifts strongly toward Thione |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3-Nitropyridine-4-thiol in solution. By analyzing the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, detailed information about the electronic environment of each atom and the connectivity within the molecule can be obtained. Studies have shown that in (D6)dimethyl sulfoxide (B87167), this compound exists predominantly in its thiol form. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Proton (¹H) NMR for Conformational Analysis and Substituent Interactions

The ¹H NMR spectrum of this compound provides valuable insights into the arrangement of protons on the pyridine (B92270) ring and the influence of the nitro and thiol substituents. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the nitro group and the electron-donating or -withdrawing character of the thiol group, which can exist in equilibrium with its thione tautomer.

Analysis of the coupling constants between adjacent protons helps to confirm their relative positions on the pyridine ring. For this compound, the proton-proton coupling constants have been found to be similar to those of its 5-methyl derivative. clockss.org

Carbon-13 (¹³C) NMR for Backbone and Functional Group Assignments

¹³C NMR spectroscopy is instrumental in defining the carbon framework of this compound and confirming the presence and electronic environment of the functional groups. It offers a clear distinction between different types of carbon atoms within the molecule. researchgate.net The chemical shifts of the carbon atoms in the pyridine ring are particularly sensitive to the electronic effects of the nitro and thiol substituents.

¹³C NMR studies have been crucial in confirming that this compound exists in the thiol form in solution. epdf.pub This technique provides a definitive method for assigning the carbon signals of the pyridine backbone and the carbon atom bearing the thiol group.

Two-Dimensional NMR Techniques (e.g., NOESY, HMBC) for Complex Structures

For more complex derivatives of this compound or in cases of structural ambiguity, two-dimensional (2D) NMR techniques are employed. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, aiding in conformational analysis.

Heteronuclear Multiple Bond Correlation (HMBC) is another powerful 2D NMR technique that reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for confirming the connectivity between different parts of the molecule, for instance, linking a specific proton to a carbon atom in a different part of the pyridine ring or a substituent. While specific NOESY and HMBC data for the parent this compound are not detailed in the provided context, these methods are standard for elucidating the structures of related complex heterocyclic systems. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups and skeletal structure.

Characterization of Key Functional Groups and Bond Stretches

FT-IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups. The stretching vibrations of the nitro group (NO₂) typically appear as two strong bands in the infrared spectrum. The C=C and C=N stretching vibrations of the pyridine ring, as well as the C-S and S-H stretching vibrations of the thiol group, also give rise to distinct peaks. The analysis of these vibrational frequencies provides direct evidence for the presence of these functional groups within the molecule.

Analysis of Hydrogen Bonding Networks

Vibrational spectroscopy is particularly sensitive to the presence and nature of hydrogen bonding. In the solid state or in concentrated solutions, this compound molecules can form intermolecular hydrogen bonds involving the thiol (S-H) group as a donor and the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group as acceptors. These interactions lead to characteristic shifts in the vibrational frequencies of the involved groups, typically a broadening and shifting to lower wavenumbers of the S-H stretching band. The study of these spectral changes provides valuable information on the strength and geometry of the hydrogen bonding networks.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Analysis of Electronic Transitions and Chromophoric Properties

The electronic absorption spectra of 3-nitropyridine (B142982) derivatives, including those with a thiol or thione group, are characterized by distinct absorption bands in the UV-visible region. These bands arise from electronic transitions between different molecular orbitals. For aromatic compounds, these transitions are typically of the π → π* and n → π* types. mmmut.ac.in The introduction of a nitro group (-NO2) and a sulfur-containing group (-SH or -S-) into the pyridine ring significantly influences its chromophoric properties.

In nitropyridine derivatives, the presence of the nitro group, a strong electron-withdrawing group, and other substituents can lead to intramolecular charge transfer (ICT) transitions. These transitions often result in strong absorption bands in the visible region, contributing to the color of these compounds. For instance, isomers of 2-N-phenylamino-methyl-nitro-pyridine with a nitro group at the 3-position are characterized by their red color. mdpi.com

Studies on various 3-nitropyridine derivatives have shown strong and distinctive absorption bands in the range of 326-509 nm. mdpi.com The position and intensity of these bands are sensitive to the substitution pattern on the pyridine ring. For example, the UV-Vis spectra of selected 2-(arylvinyl)-3-nitropyridines in acetonitrile (B52724) exhibit a strong absorption band in this region, often accompanied by weaker bands around 260-300 nm. mdpi.com

The thione-thiol tautomerism is a crucial factor affecting the electronic spectra. researchgate.net Generally, the thione tautomer (C=S) gives rise to an absorption peak in the 300-400 nm range, attributed to the n → π* transition of the C=S group. researchgate.net In contrast, the thiol tautomer (-SH) typically shows an absorption peak below 300 nm due to the π → π* transition of the C=N group. researchgate.net

The solvent can also influence the electronic transitions. In polar solvents, absorption maxima of compounds capable of n → π* transitions may shift to shorter wavelengths (a hypsochromic or blue shift). mmmut.ac.in

Table 1: UV-Vis Absorption Data for Selected 3-Nitropyridine Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 2-(4-chlorostyryl)-3,5-dinitropyridine | Acetonitrile | 326 | mdpi.com |

| (E)-2-(2-(4-(dimethylamino)phenyl)vinyl)-3,5-dinitropyridine | Acetonitrile | 509 | mdpi.com |

| 2-N-phenylamino-3-nitro-4-methylpyridine | Not specified | Not specified | mdpi.com |

| 2-N-phenylamino-3-nitro-6-methylpyridine | Not specified | Not specified | mdpi.com |

This table is populated with data from the provided search results. "Not specified" indicates that the specific data was mentioned as existing but not provided in the snippet.

Investigation of Photophysical Properties of Derivatives and Complexes

The photophysical properties, including fluorescence and phosphorescence, of this compound derivatives and their metal complexes are of significant interest for potential applications in materials science and sensing. The introduction of various functional groups and the formation of metal complexes can dramatically alter the emission characteristics of the parent molecule.

Derivatives of 3-nitropyridine have been synthesized and shown to possess notable photophysical properties, including large Stokes shifts, which is the difference between the absorption and emission maxima. nih.gov The fluorescence properties are highly dependent on the molecular structure, including the substitution pattern on the pyridine ring and any attached groups. mdpi.comnih.gov

Metal complexes of nitropyridine-thiol ligands have been a particular focus of research. For example, a novel copper(I) cluster with 5-nitropyridine-2-thiol ligands exhibits near-infrared (NIR) emission. nih.govacs.orgcnr.it The emission properties of this cluster are temperature-dependent; a blue-shift of the emission band is observed as the temperature increases from 77 K to 298 K. cnr.it At 77 K, the emission spectrum is sharper and red-shifted, with a maximum at 815 nm, and a significantly longer excited-state lifetime compared to room temperature (11.1 µs vs 0.36 µs). nih.govcnr.it This behavior is attributed to a complex interplay of excited states within the triplet manifold. cnr.it

The formation of complexes with other metals, such as silver(I), has also been investigated. New double-armed crown ether ligands incorporating pyridine derivatives, including nitro-substituted ones, exhibit changes in their photophysical properties upon binding with metal cations like Na+, K+, and Ag+. researchgate.net These changes can be monitored by absorption and emission spectrometry, suggesting potential applications as sensors. researchgate.net

The investigation of these derivatives often involves steady-state and time-resolved optical techniques to fully characterize their emissive properties. acs.org The quantum yields and excited-state lifetimes are key parameters determined in these studies. cnr.it

Table 2: Photophysical Data for a Cu(I)-5-nitropyridine-2-thiol Cluster

| Property | Condition | Value | Reference |

| Emission Maximum | Room Temperature | ~770 nm (derived from blue shift data) | cnr.it |

| Emission Maximum | 77 K | 815 nm | nih.govcnr.it |

| Excited-State Lifetime | Room Temperature | 0.36 µs | nih.govcnr.it |

| Excited-State Lifetime | 77 K | 11.1 µs | nih.govcnr.it |

X-ray Diffraction Studies for Solid-State Structural Determination

Crystal Structure Analysis of this compound and its Derivatives

X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in the solid state. This method has been applied to this compound and its various derivatives to elucidate their molecular and crystal structures.

The crystal structure of a methyl-nitro-pyridine-disulfide derivative, [2,2′-disulfanodiylbis(6-metyl-3-nitropyridine)], was determined to be in the centrosymmetric monoclinic space group P21/n. researchgate.net The molecule features a disulfide bridge connecting two identical pyridine rings substituted with methyl and nitro groups. researchgate.net

In a study of 2-N-phenylamino-3-nitro-4-methylpyridine, the compound was found to crystallize in the triclinic system with a non-planar conformation. mdpi.com The position of substituents significantly affects the crystal packing. Similarly, the crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine was determined to be monoclinic, with the thiazolopyridine ring system being nearly coplanar with the benzene (B151609) ring. nih.gov In this structure, extensive π–π stacking interactions link the molecules into sheets. nih.gov

The formation of metal complexes with nitropyridine-thiolate ligands leads to fascinating and often complex crystal structures. A notable example is a novel Cu(I) cluster with 5-nitropyridine-2-thiolate. nih.govacs.orgcnr.it Single-crystal X-ray analysis revealed that this compound crystallizes in the trigonal R3 space group. acs.orgcnr.it The structure consists of a distorted octahedral Cu6S6 core where each copper(I) ion is coordinated to two sulfur atoms and one nitrogen atom from three different 5-nitropyridine-2-thiolate ligands. nih.govcnr.it The 5-nitropyridine-2-thiolate anion acts as a μ3-bridging ligand. cnr.it The Cu···Cu distances within the cluster are close to the sum of the van der Waals radii, indicating the presence of cuprophilic interactions. cnr.it

The solid-state structure of derivatives also confirms the existence of specific tautomers. For instance, X-ray studies have confirmed the thione tautomer in some thioamide-type derivatives. researchgate.net

Table 3: Crystallographic Data for Selected 3-Nitropyridine Derivatives and Complexes

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [2,2′-disulfanodiylbis(6-metyl-3-nitropyridine)] | Monoclinic | P21/n | Centrosymmetric, disulfide bridge | researchgate.net |

| 2-N-phenylamino-3-nitro-4-methylpyridine | Triclinic | Not specified | Non-planar conformation | mdpi.com |

| 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine | Monoclinic | P2/c | π–π stacking | nih.gov |

| Cu(I)-5-nitropyridine-2-thiol Cluster | Trigonal | R3 | Distorted octahedral Cu6S6 core, μ3-bridging ligand | acs.orgcnr.it |

This table is populated with data from the provided search results. "Not specified" indicates that the specific data was mentioned as existing but not provided in the snippet.

Computational and Theoretical Chemistry of 3 Nitropyridine 4 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) for Ground State PropertiesDensity Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules.nih.govrsc.orgIt is particularly effective for calculating ground state properties by focusing on the electron density rather than the complex many-electron wavefunction.nih.govFor 3-nitropyridine-4-thiol, DFT calculations would be employed to determine its most stable three-dimensional structure (optimized geometry), including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate thermodynamic properties like the total electronic energy, enthalpy, and Gibbs free energy. These calculations would be crucial in confirming the observed stability of the thiol tautomer over the thione form (3-nitropyridine-4(1H)-thione) by comparing their relative energies. While specific energy values for this compound are not published in the searched literature, the general approach is well-established.

Time-Dependent Density Functional Theory (TD-DFT) for Excited StatesTime-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronic excited states.schrodinger.comIt is widely used to predict ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states.

For this compound, a TD-DFT analysis would yield the vertical excitation energies and corresponding oscillator strengths, which determine the intensity of absorption peaks. This would allow for a theoretical prediction of its absorption spectrum and an understanding of the nature of its electronic transitions (e.g., n → π* or π → π*). Although specific TD-DFT data for this molecule were not found, the methodology is standard for analyzing the photophysical properties of organic molecules. schrodinger.com

Molecular and Electronic Structure Analysis

Beyond energetic and geometric properties, computational methods provide deep insights into the electronic makeup of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy GapsFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. For this compound, calculating the HOMO and LUMO energy levels and visualizing their spatial distribution would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 1: Representative Frontier Molecular Orbital Data

Specific computational data for this compound is not available in the reviewed literature. The table below is a template illustrating how such data would be presented.

| Parameter | Calculated Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular InteractionsNatural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concept. This method provides quantitative insight into bonding interactions. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory to estimate their stabilization energy, E(2).

For this compound, NBO analysis would be used to study hyperconjugative interactions, such as the delocalization of electron density from lone pairs on the sulfur or nitrogen atoms into anti-bonding orbitals of the pyridine (B92270) ring. These interactions are crucial for understanding the molecule's electronic structure, stability, and the influence of the nitro group substituent.

Table 2: Representative NBO Analysis Data - Second-Order Perturbation Theory

Specific computational data for this compound is not available in the reviewed literature. The table below is a template illustrating the type of data generated in an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. In MEP maps, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green regions represent neutral electrostatic potential. tandfonline.com

For nitropyridine derivatives, the nitro group significantly influences the electronic distribution. Studies on related compounds, such as 4-nitropyridine-3-thiol and its derivatives, have utilized Density Functional Theory (DFT) to create MEP maps. researchgate.netresearchgate.net These maps reveal that the oxygen atoms of the nitro group and the sulfur atom of the thiol group are typically regions of high electron density (negative potential), making them potential sites for electrophilic interaction. rspublication.com The hydrogen atom of the thiol group and the pyridine ring protons generally exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. researchgate.netrspublication.com

The distribution of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, further quantifies the electronic landscape of the molecule. researchgate.netrspublication.com These calculations provide specific charge values for each atom, confirming the qualitative predictions from MEP maps and offering a more detailed understanding of the intramolecular charge transfer and polarization effects induced by the substituents.

Aromaticity Indices (HOMA, NICS, PDI, ATI, FLU, FLUπ)

The aromaticity of the pyridine ring in this compound and its analogs is a key determinant of their stability and reactivity. Several computational indices are employed to quantify the degree of aromaticity. researchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic character.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring. Negative NICS values are characteristic of aromatic systems, while positive values suggest anti-aromaticity, and values near zero indicate non-aromaticity. nih.gov Variations such as NICS(1), which is calculated 1 Å above the ring plane, are often used to minimize the influence of sigma electrons. nih.gov

Para-Delocalization Index (PDI): This index quantifies the delocalization of electrons between para-positioned atoms in a six-membered ring.

Aromatic Fluctuation Index (FLU) and π-Fluctuation Aromatic Index (FLUπ): These indices are based on the fluctuation of electron delocalization between adjacent atoms in the ring. Lower FLU and FLUπ values are indicative of stronger aromatic character.

Average Two-Center Index (ATI): This index also measures electron delocalization.

Comprehensive studies on similar systems, like 4-nitropyridine-3-thiol and its derivatives, have shown that the substitution pattern can influence the aromaticity of the pyridine ring. researchgate.netresearchgate.net These indices collectively provide a detailed picture of the electronic delocalization and, consequently, the aromatic character of the molecule. researchgate.netscispace.com

Theoretical Investigations of Reactivity and Mechanisms

Computational Studies of Nucleophilic Substitution Pathways

Computational methods, particularly DFT, have been instrumental in studying the mechanisms of nucleophilic aromatic substitution (SNAr) reactions involving nitropyridines. researchgate.netresearchgate.net The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic attack, especially at positions ortho and para to it. wikipedia.org

Theoretical studies on the reaction of 3-nitropyridines with various nucleophiles, such as carbanions and amines, have been performed to understand the reaction pathways and predict reactivity. researchgate.netntnu.no These calculations often involve locating transition states and intermediates, such as the Meisenheimer complex, to determine the activation energies and reaction thermodynamics. wikipedia.org

For instance, in the vicarious nucleophilic substitution (VNS) of 3-nitropyridines, computational models have elucidated the relative energies of different reaction pathways. researchgate.net These studies help in understanding the regioselectivity of the substitution, which is influenced by both electronic and steric factors. The computational results are often validated by comparison with experimental kinetic data. researchgate.net

Reaction Mechanism Elucidation (e.g., Nitro Group Migration)

A fascinating aspect of nitropyridine chemistry is the potential for nitro group migration under certain reaction conditions. Computational studies have been crucial in elucidating the mechanisms of such rearrangements.

One notable example is the nitration of pyridine, which can lead to 3-nitropyridine (B142982) through a mechanism that involves the migration of a nitro group. researchgate.netntnu.no Theoretical investigations suggest that this process is not a standard electrophilic aromatic substitution but rather a researchgate.netclockss.org sigmatropic shift of the nitro group from the nitrogen atom of an N-nitropyridinium intermediate. researchgate.netntnu.noresearchgate.net

In other instances, such as the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected nitro group migration from the 4-position to the 3-position has been observed. clockss.org Computational modeling can help to explore potential intermediates and transition states to understand the factors driving this rearrangement, such as the role of solvent and base. clockss.org These theoretical insights are invaluable for rationalizing unexpected experimental outcomes and for designing synthetic routes that can control or exploit such migrations.

Non-Linear Optical (NLO) Properties and Related Theoretical Studies

Molecules with large hyperpolarizability and non-linear optical (NLO) properties are of significant interest for applications in optoelectronics. nih.govresearchgate.net The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system is a common feature of molecules with significant NLO activity.

Nitropyridine derivatives, with the electron-withdrawing nitro group and potentially electron-donating substituents, are promising candidates for NLO materials. researchgate.net Theoretical calculations using DFT and time-dependent DFT (TD-DFT) are widely used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). researchgate.net

Studies on related molecules like 4-methyl-3-nitropyridine-1-carbonitrile have shown that these compounds can possess significant NLO responses. researchgate.net The calculations typically involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important parameter, as a smaller HOMO-LUMO gap often correlates with higher NLO activity. nih.gov These theoretical predictions can guide the synthesis and experimental investigation of new NLO materials based on the this compound scaffold.

Reactivity and Reaction Mechanisms of 3 Nitropyridine 4 Thiol

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, a reactivity that is significantly enhanced by the presence of a strong electron-withdrawing group like the nitro group (-NO₂). beilstein-journals.orgmasterorganicchemistry.com This activation is crucial for the diverse functionalization of the 3-Nitropyridine-4-thiol scaffold.

Substitution of the Nitro Group by Various Nucleophiles

The nitro group at the 3-position of the pyridine ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although it is generally less facile than the displacement of a halogen. nih.govrhhz.net The reaction proceeds through the formation of a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing nature of the remaining ring substituents and the pyridine nitrogen. masterorganicchemistry.comrhhz.net

A variety of nucleophiles can displace the nitro group. Studies on related 3-nitropyridine (B142982) systems have shown that anionic sulfur, nitrogen, and oxygen nucleophiles are effective in these substitution reactions. nih.gov For instance, thiols can react with nitropyridines to form thioethers. rhhz.net Similarly, amines and alkoxides can also serve as nucleophiles to displace the nitro group, leading to the formation of aminated and ether-linked pyridine derivatives, respectively. ambeed.com The efficiency of these reactions is often dependent on the reaction conditions, such as the solvent and the presence of a base to generate the active nucleophile.

Regioselectivity and Chemoselectivity in Nucleophilic Attack

In molecules containing multiple potential leaving groups, the regioselectivity of nucleophilic attack is a critical consideration. Research on 3-nitro-5-halopyridines has demonstrated that the 3-nitro group can be more readily displaced than a halogen atom at the 5-position by sulfur nucleophiles. nih.gov This preference highlights the ability of the nitro group to function as a competent leaving group in these systems.

Chemoselectivity refers to the preferential reaction of a nucleophile with one functional group over another. In the context of this compound, the thiol group itself is a potent nucleophile in its deprotonated thiolate form. Therefore, intermolecular reactions could potentially occur where one molecule of this compound acts as a nucleophile towards another. However, in the presence of a stronger external nucleophile, the substitution of the nitro group is the predominant reaction pathway. The selective formation of an amide bond in the presence of other reactive functionalities, known as chemoselective ligation, is a testament to the nuanced reactivity that can be achieved by controlling reaction conditions. nih.gov

Impact of Ring Substituents on Reactivity

The rate and feasibility of SNAr reactions are profoundly influenced by the nature and position of other substituents on the pyridine ring. semanticscholar.org Electron-withdrawing groups, particularly those at positions ortho and para to the leaving group, significantly accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com Conversely, electron-donating groups would be expected to decrease the rate of substitution.

In the case of this compound, the thiol group at the 4-position, which is para to the ring nitrogen and meta to the nitro group, can influence the electronic properties of the ring. The effect of substituents on the electrophilic activity of nitroarenes has been systematically studied, providing a framework for predicting reactivity. nih.gov For instance, the presence of additional electron-withdrawing substituents would further enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. mdpi.com

| Nucleophile | Product Type | Controlling Factors |

|---|---|---|

| Thiolates (R-S⁻) | Thioethers | Basicity of the thiolate, solvent polarity |

| Alkoxides (R-O⁻) | Ethers | Strength of the base, reaction temperature |

| Amines (R-NH₂) | Aminopyridines | Nucleophilicity of the amine, steric hindrance |

Oxidation-Reduction Chemistry of the Thiol Moiety

The thiol group of this compound is redox-active and can participate in a variety of oxidation-reduction reactions, most notably the formation of disulfides. It also exists in tautomeric equilibrium with its thioketone form.

Formation and Interconversion of Disulfides

Thiols are readily oxidized to form disulfides, a reaction of significant importance in biological systems and synthetic chemistry. researchgate.net The oxidation of a thiol to a disulfide is a two-step process that can proceed through one- or two-electron pathways depending on the oxidant. nih.gov Common oxidizing agents include air (oxygen), hydrogen peroxide, and various metal ions. sci-hub.se The interconversion between the thiol and disulfide states is a reversible redox process.

The 3-nitro-2-pyridinesulfenyl (Npys) group, a related structural motif, is utilized in peptide chemistry to facilitate the selective formation of disulfide bonds. nih.govresearchgate.net This is achieved through a disulfide exchange reaction where an activated Npys-cysteine derivative reacts with a free thiol to form a disulfide bond, releasing 3-nitropyridine-2(1H)-thione. nih.gov This highlights the general reactivity of nitropyridine thiols and their corresponding disulfides in such exchange reactions. The rate of these thiol-disulfide exchange reactions is pH-dependent, increasing with higher pH due to the greater concentration of the more nucleophilic thiolate anion. thieme-connect.de

| Oxidizing Agent | Reaction Condition | Key Feature |

|---|---|---|

| Air (O₂) | Alkaline pH, presence of metal ions | Common autoxidation pathway |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution | Can lead to over-oxidation to sulfinic or sulfonic acids |

| 2,2'-dithiobis(5-nitropyridine) (DTNP) | Acidic aqueous buffer | Used for directed disulfide bond formation researchgate.net |

| Sulfonyl fluorides | Weak base | A "redox-click" reaction for disulfide formation chemrxiv.org |

General Reactivity of Thiol and Thioketone Forms

Heterocyclic compounds containing a thiol group adjacent to a ring nitrogen, such as this compound, can exist in a tautomeric equilibrium between the thiol and thioketone (thione) forms. beilstein-journals.orgresearchgate.netresearcher.life The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. researchgate.net In many cases, the thione form is the more stable tautomer in the solid state and in polar solvents. researchgate.net

The reactivity of the molecule can be dictated by which tautomer is present. The thiol form behaves as a typical aromatic thiol, undergoing reactions such as S-alkylation to form thioethers. beilstein-journals.orgsemanticscholar.org The thione form, on the other hand, possesses a reactive C=S double bond and an N-H group, allowing for reactions at both the sulfur and nitrogen atoms. For example, alkylation can occur at the nitrogen atom to form N-alkylated thiones. beilstein-journals.orgresearcher.life The ability to exist as different tautomers provides multiple pathways for the functionalization of this compound.

Mechanistic Insights into Functionalization Reactions

The reactivity of this compound is characterized by the interplay between the electron-withdrawing nitro group and the nucleophilic thiol group. This dynamic allows for a variety of functionalization reactions, including several mechanistically intriguing intramolecular rearrangements. While direct, unimolecular rearrangement of this compound is not extensively documented, its derivatives and the thiol itself under certain conditions undergo significant structural transformations. These reactions are primarily driven by the activation of the pyridine ring by the nitro group, which facilitates nucleophilic attack, and the inherent reactivity of the sulfur atom.

Coordination Chemistry and Ligand Applications of Nitropyridine Thiols

Spectroscopic and Photophysical Properties of Coordination Compounds

Theoretical Modeling of Excited States in Metal Clusters

There is no available research focused on the theoretical modeling of excited states in metal clusters specifically involving 3-Nitropyridine-4-thiol as a ligand.

Studies on analogous compounds, such as the comprehensive analysis of a novel Cu(I) cluster with 5-nitropyridine-2-thiol , have utilized time-dependent density functional theory (TD-DFT) to investigate its structural and photophysical properties. nih.govacs.orgacs.org These studies detail the formation of a distorted octahedral Cu₆S₆ cluster and analyze its near-infrared (NIR) emission, attributing the observed temperature-dependent luminescence to a complex interplay of excited states within the triplet manifold. nih.govacs.orgacs.org However, this detailed level of theoretical investigation has not been published for metal clusters of this compound. The literature does contain mentions of this compound, primarily in the context of its tautomeric equilibrium, where it is noted to exist predominantly in the thiol form, unlike its oxygen analog, 3-nitropyridin-4-ol. researchgate.netresearchgate.net

Applications of Nitropyridine Thiols in Advanced Materials Science

Development of Fluorescent Materials

The functionalization of nitropyridines with thiols provides a versatile pathway to novel fluorescent molecules. nih.govmdpi.com The substitution of a nitro group with a sulfur nucleophile is a key reaction that yields pyridine-based building blocks with promising photophysical properties, such as large Stokes shifts. nih.govmdpi.com These characteristics are highly desirable in fluorescent materials to minimize self-absorption and improve detection sensitivity.

Research has demonstrated that 2-methyl- and 2-styryl-3-nitropyridines react readily with thiolate anions through a nucleophilic aromatic substitution (SNAr) mechanism, displacing the nitro group to form highly fluorescent 2-vinylpyridines. mdpi.com The specific nature of the thiol does not appear to have a major impact on the color or brightness of the fluorescence. mdpi.com

The ability to tune the emission properties of fluorescent materials is crucial for their application. For nitropyridine thiol derivatives, this tunability is achieved by strategically modifying their molecular structure. The introduction of different substituents onto the pyridine (B92270) ring or the vinyl group allows for the systematic alteration of the electronic landscape of the molecule, which in turn influences its absorption and emission characteristics. nih.govmdpi.com

Studies on 2-(arylvinyl)-3-nitropyridines that react with thiols show that the resulting compounds have tunable photophysical properties. nih.gov For instance, the regioselectivity of the reaction—whether the substitution occurs at the 3- or 5-position when both are available—can be influenced by the substituents at other positions on the pyridine ring, which provides a method for creating specific isomers with distinct properties. nih.govmdpi.com The development of synthetic methods that allow for regioselective substitution is a key tool for creating libraries of compounds with a range of emission profiles. nih.govmdpi.com

A clear relationship exists between the molecular structure of nitropyridine thiol derivatives and their luminescent behavior. The substitution pattern on the pyridine ring and the nature of any attached vinyl groups are determinant factors for the observed photophysical properties. nih.govmdpi.com

For example, in a series of compounds synthesized from 2-methyl- and 2-arylvinyl-3-nitropyridines, correlations were established between the substitution pattern, reaction regioselectivity, and the resulting photophysical properties. nih.gov Some of the synthesized compounds were noted for having a large Stokes shift, a direct consequence of their molecular architecture. nih.govmdpi.com The disulfide derivative [2,2′-disulfanodiylbis(6-metyl-3-nitropyridine)] has been studied to understand the dependence between the conformation of its ϕ-S-S-ϕ system and its optical properties. researchgate.net

The following table details the synthesis of various 3-sulfanyl-substituted pyridine derivatives from the reaction of 2-methyl-3-nitropyridines with thiols, highlighting the yields achieved. nih.gov

Table 1: Synthesis of 3-Sulfanyl-Substituted Pyridines from 2-Methyl-3-nitropyridines

| Substrate | R¹ | n | R² | Product | Isolated Yield (%) |

|---|---|---|---|---|---|

| 2a | NO₂ | 0 | PhCH₂ | 5a | 70 |

| 3b | Br | 1 | PhCH₂ | 5b | 96 |

| 3b | Br | 1 | 4-Cl-C₆H₄ | 5c | 95 |

| 2b | Br | 0 | PhCH₂ | 5d | 65 |

| 2c | CF₃ | 0 | PhCH₂ | 5e | 60 |

| 3c | CF₃ | 1 | PhCH₂ | 5f | 52 |

Data sourced from Nikol'skiy et al. (2022). nih.gov

Organic Optical Materials Investigations

Investigations into disulfide derivatives of methyl-nitropyridines have utilized spectroscopic measurements (IR, Raman, UV-VIS, emission) and quantum chemical calculations to characterize their structural and optical properties. researchgate.net Such fundamental studies are essential for establishing the structure-property relationships needed to design new organic optical materials. researchgate.net

Potential in Optoelectronics and Luminescence Signaling

Polynuclear copper(I) clusters, particularly those incorporating nitropyridine thiol ligands, are an intriguing family of materials being investigated for their potential in optoelectronics and luminescence signaling. acs.orgresearchgate.netcnr.itunibo.it These materials can exhibit emission in the near-infrared (NIR) region, a property that is highly sought after for applications in telecommunications and sensors. acs.orgcnr.it

A notable example is a novel hexacopper(I) cluster, [Cu₆S₆], synthesized with a 5-nitropyridine-2-thiolate ligand. acs.orgresearchgate.netnih.gov This cluster demonstrates a peculiar temperature-dependent luminescence, with a broad emission band that peaks at 765 nm at room temperature. nih.gov As the temperature is lowered to 77 K, the emission sharpens, intensifies, and shifts to a longer wavelength of 815 nm. nih.gov This behavior is ascribed to a complex interplay of emissive triplet excited states. researchgate.netcnr.itunibo.it The ability to function as a luminescent material in the NIR spectrum positions these nitropyridine thiol-based clusters as promising candidates for the development of advanced optoelectronic devices. acs.orgcnr.it

Table 2: Photophysical Properties of a Cu(I)-5-nitropyridine-2-thiol Cluster

| Temperature | Emission Peak Maximum | Excited-State Lifetime |

|---|---|---|

| Room Temperature (298 K) | 765 nm | 0.36 µs |

| 77 K | 815 nm | 11.1 µs |

Data sourced from La Deda et al. (2022). acs.org

Applications as Ligands in Metal-Organic Frameworks (MOFs) and other Material Systems

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgrsc.org The choice of ligand is critical in determining the structure and properties of the resulting MOF. nih.gov Nitropyridine derivatives, including those with thiol functionalities, are attractive candidates for ligands due to their rigidity and multiple potential coordination sites (e.g., the nitrogen of the pyridine ring and the sulfur of the thiol group). nih.govrsc.org

Thiol and thioether-based MOFs are a specific category where the sulfur-containing groups are part of the organic linkers. rsc.org These materials can be synthesized directly using thiol-containing ligands or indirectly by introducing the thiol functionality after the framework has been assembled. rsc.org In a relevant study, 3-nitro-4-(pyridin-4-yl)benzoic acid was used as a ligand to build three different MOFs with cadmium(II) and nickel(II). nih.gov The resulting frameworks exhibited enhanced and red-shifted photoluminescence compared to the free ligand, demonstrating how incorporation into a MOF structure can modulate the optical properties of the nitropyridine core. nih.gov

Similarly, 5-nitropyridine-2-thiol has been used to form a distorted octahedral Cu₆S₆ cluster where the ligand acts as a μ₃-bridging unit, connecting three different copper ions through its nitrogen and sulfur atoms. acs.orgnih.gov This demonstrates the ability of nitropyridine thiols to facilitate the assembly of complex, polynuclear metal-sulfur clusters which can be considered as building units for larger material systems. acs.orgnih.gov

Investigations into Biological Interactions and Target Engagement Excluding Clinical Human Trials and Safety Profiles

Role as Precursors for Bioactive Compound Synthesis